molecular formula C21H23N5O2 B12249568 3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole

3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole

Cat. No.: B12249568
M. Wt: 377.4 g/mol
InChI Key: ZMSJZBUTVQWVEP-UHFFFAOYSA-N
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Description

3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazinyl group, a pyrrolidine ring, and an indazole moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole typically involves multiple steps, including the formation of the pyridazinyl group, the pyrrolidine ring, and the indazole moiety. The synthetic route may involve the following steps:

    Formation of the Pyridazinyl Group: This step involves the reaction of cyclopropylamine with a suitable precursor to form the pyridazinyl group.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Formation of the Indazole Moiety: The indazole moiety is synthesized through a condensation reaction involving a hydrazine derivative and a suitable carbonyl compound.

    Coupling Reactions: The final step involves coupling the pyridazinyl group, the pyrrolidine ring, and the indazole moiety through suitable coupling reactions, such as amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of high-throughput screening techniques to identify optimal reaction conditions and the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological processes and pathways, particularly those involving its molecular targets.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(1-methylindazol-3-yl)methanone

InChI

InChI=1S/C21H23N5O2/c1-25-18-5-3-2-4-16(18)20(24-25)21(27)26-11-10-14(12-26)13-28-19-9-8-17(22-23-19)15-6-7-15/h2-5,8-9,14-15H,6-7,10-13H2,1H3

InChI Key

ZMSJZBUTVQWVEP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(C3)COC4=NN=C(C=C4)C5CC5

Origin of Product

United States

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